molecular formula C28H28N2O3S2 B2787396 ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450347-55-4

ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2787396
CAS No.: 450347-55-4
M. Wt: 504.66
InChI Key: ZCOPYQXAZVMOED-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features an indole moiety, a thiophene ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Scientific Research Applications

Ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiophene ring can interact with biological membranes, affecting their properties and functions . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and membrane interactions .

Properties

IUPAC Name

ethyl 2-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-3-33-28(32)26-21-12-8-14-23(21)35-27(26)29-25(31)17-34-24-16-30(22-13-7-6-11-20(22)24)15-19-10-5-4-9-18(19)2/h4-7,9-11,13,16H,3,8,12,14-15,17H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOPYQXAZVMOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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